molecular formula C16H16N4O2 B2940825 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034298-64-9

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2940825
CAS No.: 2034298-64-9
M. Wt: 296.33
InChI Key: WOGTVRKHZMYHJW-UHFFFAOYSA-N
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Description

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a combination of oxazole, pyrrolidine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be synthesized via the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors. Finally, the benzodiazole moiety is incorporated through condensation reactions with suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring may yield oxazole N-oxides, while reduction can lead to the formation of reduced oxazole derivatives .

Mechanism of Action

The mechanism of action of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activities. This structural complexity makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-8-14(18-22-11)16(21)19-7-6-12(9-19)20-10-17-13-4-2-3-5-15(13)20/h2-5,8,10,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGTVRKHZMYHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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